Electronegativity: SF₅ vs CF₃
The pentafluorosulfanyl (SF₅) group exhibits a significantly higher electronegativity compared to the widely employed trifluoromethyl (CF₃) group, as reported in a comprehensive review of SF₅-containing compounds [1]. The electronegativity of the SF₅ group has been measured to be as high as 3.65, whereas the CF₃ group has a measured electronegativity of 3.36 [1]. This difference translates to stronger inductive electron-withdrawal, which can critically alter the electronic properties of the aromatic core and the reactivity of adjacent functional groups, such as the nitrile in 2-(SF₅)benzonitrile.
| Evidence Dimension | Electronegativity (Pauling scale equivalent) |
|---|---|
| Target Compound Data | Electronegativity of SF₅ group: 3.65 |
| Comparator Or Baseline | Electronegativity of CF₃ group: 3.36 |
| Quantified Difference | SF₅ is 0.29 units more electronegative (approximately 8.6% higher value) |
| Conditions | Electronegativity values derived from literature consensus; applicable to the substituent group in an aromatic context. |
Why This Matters
For applications requiring strong electron-withdrawal to tune molecular electronics, reactivity, or biological target engagement, the 8.6% higher electronegativity of SF₅ over CF₃ provides a quantifiable advantage in electronic modulation.
- [1] Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130-1190. View Source
